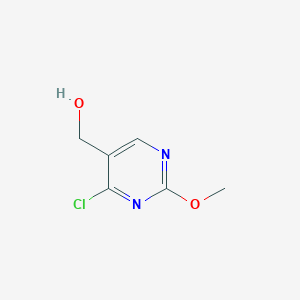![molecular formula C15H13ClF4N2O2 B13674612 N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride](/img/structure/B13674612.png)
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride is a chemical compound known for its unique structure and properties. This compound is often used as a precursor in the synthesis of radiolabeled peptides, which are valuable tools in nuclear medicine, particularly in positron emission tomography (PET) imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride involves several steps. One common method includes the displacement of a chlorine atom with trimethylamine gas, followed by anion replacement with a triflate counter-ion . This process is critical to ensure the incorporation of nucleophilic fluorine-18, which is essential for the compound’s use in PET imaging .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as recrystallization and X-ray crystallography to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride undergoes various chemical reactions, including:
Substitution Reactions: The displacement of the chlorine atom with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylamine gas, nucleophilic fluorine-18, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include radiolabeled peptides, which are used in PET imaging. These products are crucial for diagnostic imaging and targeted therapy in nuclear medicine .
Scientific Research Applications
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of radiolabeled compounds.
Biology: Facilitates the study of biological processes through imaging techniques.
Medicine: Essential in PET imaging for diagnosing and monitoring diseases such as cancer.
Industry: Used in the production of radiopharmaceuticals for medical imaging.
Mechanism of Action
The compound exerts its effects by acting as a precursor for radiolabeled peptides. These peptides bind to specific receptors in the body, allowing for targeted imaging and therapy. The molecular targets and pathways involved include peptide-binding receptors that are overexpressed on tumor cells, making it a valuable tool in cancer diagnosis and treatment .
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Trifluoromethanesulfonate: A similar compound used for the same purpose but with a different counter-ion.
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate: Another compound with similar applications but different structural properties.
Uniqueness
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride is unique due to its specific structure, which allows for efficient incorporation of fluorine-18, making it highly effective for PET imaging .
Properties
Molecular Formula |
C15H13ClF4N2O2 |
|---|---|
Molecular Weight |
364.72 g/mol |
IUPAC Name |
trimethyl-[5-(2,3,5,6-tetrafluorophenoxy)carbonylpyridin-2-yl]azanium;chloride |
InChI |
InChI=1S/C15H13F4N2O2.ClH/c1-21(2,3)11-5-4-8(7-20-11)15(22)23-14-12(18)9(16)6-10(17)13(14)19;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI Key |
XPVFCDKZMCAJAV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=NC=C(C=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-[(1-Boc-2-pyrrolidinyl)methoxy]-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13674540.png)
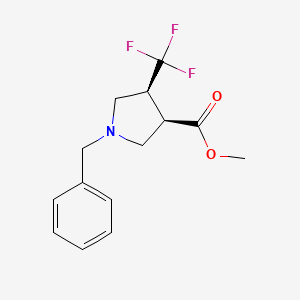

![8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674553.png)
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13674557.png)
![5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13674587.png)
![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)
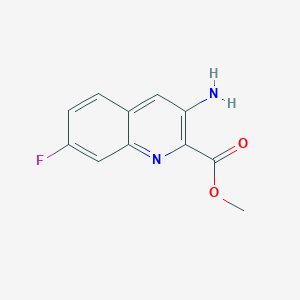

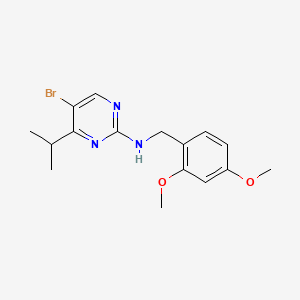

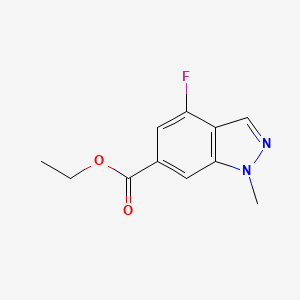
![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
